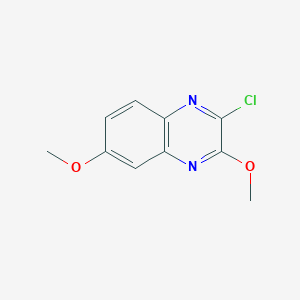
2-Chloro-3,6-dimethoxyquinoxaline
Cat. No. B8277373
M. Wt: 224.64 g/mol
InChI Key: MXLKSKWDWYRBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04547501
Procedure details


In a flame-dri ed reaction flask under a dry nitrogen atmosphere, there was slowly added a solution consisting of 850 mg. of sodium dissolved in 80 ml. of methanol to a slurry of 7.1 g. of 2,3-dichloro-6-methoxyquinoxaline in 60 ml. of methanol at 50° C. over a period of seven hours. The resulting mixture was then heated at 50° C. overnight and finally cooled to room temperature. Upon completion of this step, the spent reaction mixture was concentrated in vacuo and the residue subsequently dissolved in chloroform, followed by washing with water and drying over anhydrous magnesium sulfate. After removal of the drying agent by means of filtration and the solvent by means of evaporation under reduced pressure, the resulting resiuue was subsequently chromatographed on a column of 400 ml. of silica gel, followed by elution with toluene. The good fractions were combined and concentrated in vacuo to ultimately afford a white solid consisting of 6.1 g (88%) of pure 2-chloro-3,6-methoxyquinoxaline m.p. 79°-81° C.


[Compound]
Name
2-chloro-3,6-methoxyquinoxaline
Quantity
6.1 g
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[Na].[Cl:2][C:3]1[C:12](Cl)=[N:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:14][CH3:15])[CH:9]=2)[N:4]=1.[CH3:16][OH:17]>>[Cl:2][C:3]1[C:12]([O:17][CH3:16])=[N:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:14][CH3:15])[CH:9]=2)[N:4]=1 |^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1Cl)OC
|
Step Three
[Compound]
|
Name
|
2-chloro-3,6-methoxyquinoxaline
|
|
Quantity
|
6.1 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction flask under a dry nitrogen atmosphere
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
there was slowly added a solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
finally cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Upon completion of this step, the spent reaction mixture
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue subsequently dissolved in chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the drying agent
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by means of filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent by means of evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting resiuue was subsequently chromatographed on a column of 400 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
of silica gel, followed by elution with toluene
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to ultimately afford a white solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1OC)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
